N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a pyrrolidine ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via electrophilic aromatic substitution reactions.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Formation of pyrrolidin-2-ones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various receptors and enzymes, potentially modulating their activity . The thiophene ring can also contribute to the compound’s binding affinity and specificity . The exact pathways and targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both a pyrrolidine and a thiophene ring in its structure. This combination can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H20N2OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H20N2OS/c20-17(14-7-2-1-3-8-14)18-13-15(16-9-6-12-21-16)19-10-4-5-11-19/h1-3,6-9,12,15H,4-5,10-11,13H2,(H,18,20) |
InChI Key |
KHZBWPAWLTXRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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